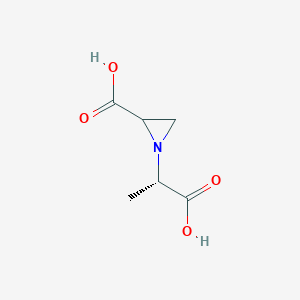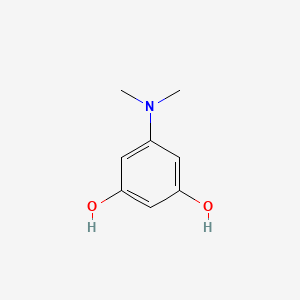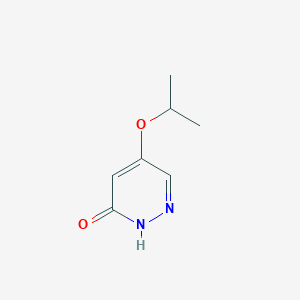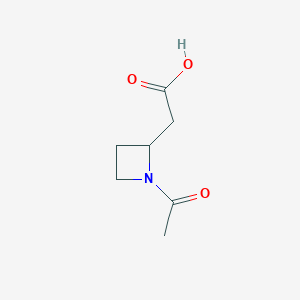
1-((S)-1-Carboxyethyl)aziridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((S)-1-Carboxyethyl)aziridine-2-carboxylic acid is a compound that belongs to the class of aziridine derivatives Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((S)-1-Carboxyethyl)aziridine-2-carboxylic acid typically involves the cyclization of amino alcohols or azido alcohols. One common method is the cyclization of 1,2-amino alcohols using reagents such as tosyl chloride (TsCl) in the presence of a base . Another approach involves the addition of carbenes to imines or the addition of nitrenes to alkenes .
Industrial Production Methods: Industrial production of aziridine derivatives often employs advanced synthetic procedures to ensure high yields and purity. The use of chiral catalysts is common to achieve enantioselectivity in the synthesis of diastereo- and enantiomerically pure aziridines .
Chemical Reactions Analysis
Types of Reactions: 1-((S)-1-Carboxyethyl)aziridine-2-carboxylic acid undergoes various types of reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The high strain energy of the aziridine ring makes it highly reactive towards nucleophiles .
Common Reagents and Conditions:
Nucleophilic Ring-Opening: This reaction typically involves nucleophiles such as thiols, amines, and alcohols.
Substitution: Substitution reactions often involve the use of halogenating agents to introduce halogen atoms into the aziridine ring.
Major Products: The major products formed from these reactions include various amino acids, alkanolamines, and heterocyclic compounds .
Scientific Research Applications
1-((S)-1-Carboxyethyl)aziridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive compounds, including anticancer agents and enzyme inhibitors.
Synthetic Organic Chemistry: The compound serves as a precursor for the synthesis of various nitrogen-containing compounds and amino acid derivatives.
Biological Research: It is used in the study of protein disulfide isomerases (PDIs) and their role in cancer cell biology.
Industrial Applications: The compound is utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-((S)-1-Carboxyethyl)aziridine-2-carboxylic acid involves its high reactivity towards nucleophiles due to the strain energy of the aziridine ring. This reactivity allows it to alkylate thiol groups in proteins, leading to the inhibition of protein disulfide isomerases (PDIs) and other thiol-containing enzymes . This inhibition can disrupt the 3D structure of proteins and affect various cellular processes, including those involved in cancer cell survival .
Comparison with Similar Compounds
Aziridine-2-carboxamide (Leakadine): Known for its anticancer activity and low toxicity.
3-Arylaziridine-2-carboxylic acid derivatives: These compounds have shown potential as anticancer agents and enzyme inhibitors.
Uniqueness: 1-((S)-1-Carboxyethyl)aziridine-2-carboxylic acid is unique due to its specific stereochemistry and its ability to selectively alkylate thiol groups in proteins. This selectivity makes it a valuable tool in medicinal chemistry and biological research .
Properties
Molecular Formula |
C6H9NO4 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
1-[(1S)-1-carboxyethyl]aziridine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-3(5(8)9)7-2-4(7)6(10)11/h3-4H,2H2,1H3,(H,8,9)(H,10,11)/t3-,4?,7?/m0/s1 |
InChI Key |
AKLKCVAAPWKQMB-BNPDHHGISA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N1CC1C(=O)O |
Canonical SMILES |
CC(C(=O)O)N1CC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11918278.png)

![5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11918281.png)





![3-Methylthieno[3,2-c]pyridin-4-amine](/img/structure/B11918327.png)




